1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Brand Name: Vulcanchem
CAS No.: 877640-59-0
VCID: VC6647852
InChI: InChI=1S/C20H23N3O5/c1-26-15-6-4-14(5-7-15)23-12-13(10-19(23)24)21-20(25)22-17-9-8-16(27-2)11-18(17)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25)
SMILES: COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC
Molecular Formula: C20H23N3O5
Molecular Weight: 385.42

1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

CAS No.: 877640-59-0

Cat. No.: VC6647852

Molecular Formula: C20H23N3O5

Molecular Weight: 385.42

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea - 877640-59-0

Specification

CAS No. 877640-59-0
Molecular Formula C20H23N3O5
Molecular Weight 385.42
IUPAC Name 1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Standard InChI InChI=1S/C20H23N3O5/c1-26-15-6-4-14(5-7-15)23-12-13(10-19(23)24)21-20(25)22-17-9-8-16(27-2)11-18(17)28-3/h4-9,11,13H,10,12H2,1-3H3,(H2,21,22,25)
Standard InChI Key CBRXSFPKHGFDTB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC

Introduction

Synthesis

The synthesis of compounds like this typically involves:

  • Preparation of the Urea Core: Reacting isocyanates or carbamates with amines under controlled conditions.

  • Substitution on Aromatic Rings: Introducing methoxy groups via methylation using reagents like dimethyl sulfate or methyl iodide.

  • Formation of the Pyrrolidinone Ring: Employing cyclization reactions involving amines and carbonyl compounds.

Detailed synthetic routes for similar urea derivatives have been reported in the literature. For example:

  • The use of catalysts such as KI/oxone in water under ultrasonic activation has been documented for green and efficient synthesis of urea derivatives .

  • Multistep procedures involving intermediate formation followed by condensation reactions are common .

Biological Activity

Urea derivatives are known for their pharmacological potential. While no specific data on 1-(2,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea was found in the provided sources, structurally related compounds have demonstrated:

  • Antiproliferative Activity: Diarylureas have shown inhibitory effects on cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer) .

  • Enzyme Inhibition: Urea-based molecules often act as inhibitors for enzymes like kinases due to their ability to form hydrogen bonds with active site residues .

  • Antimicrobial Properties: Some urea derivatives have been studied for antibacterial or antifungal effects.

Table: Comparison of Related Urea Derivatives

Compound NameKey Functional GroupsReported ActivityReference
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)ureaPyrrole, MethoxyphenylAnticancer potential
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureaPyridine, MethoxyphenylAntiproliferative (lung cancer)
DiarylureasVarious aromatic substitutionsBroad-spectrum anticancer activity

Potential Applications

Given its structural similarity to bioactive urea derivatives:

  • Cancer Therapy: The compound may be explored as a lead molecule for anticancer drug development.

  • Enzyme Targeting: Its ability to form hydrogen bonds could make it a candidate for enzyme inhibition studies.

  • Material Science: Urea derivatives are sometimes used in polymer synthesis or as intermediates in organic reactions.

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